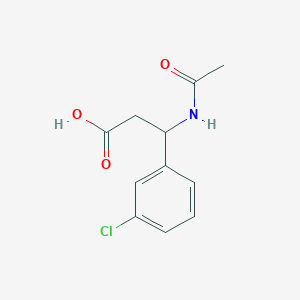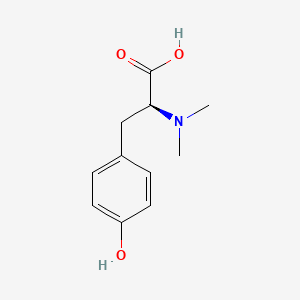
3-Acetamido-3-(3-chlorophenyl)propanoic acid
Descripción general
Descripción
“3-Acetamido-3-(3-chlorophenyl)propanoic acid” is a specialty chemical . It is also known as “(S)-2-Acetamido-3-(4-chlorophenyl)propanoic acid” with a CAS Number of 55478-55-2 . It is stored in a sealed, dry environment at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the formula C11H12ClNO3 . High-quality images of its 3-dimensional molecular structures, molecular surfaces, and molecular orbitals have been generated based on quantum chemical computations .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 241.67 , a density of 1.3±0.1 g/cm3 , and a boiling point of 306.6±17.0 °C at 760 mmHg . It appears as a solid at room temperature .Aplicaciones Científicas De Investigación
Insect Growth Regulation : Devi and Awasthi (2022) synthesized and studied a compound structurally similar to 3-Acetamido-3-(3-chlorophenyl)propanoic acid, named Ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate, for its potential as an insect growth regulator. The compound was tested against the fifth instar of Galleria mellonella and compared with pyriproxyfen, a commercial insect growth regulator. The study used computational and structural parameters, including molecular geometry, vibrational frequencies, and ligand-receptor interactions, to understand its effectiveness (Devi & Awasthi, 2022).
Synthesis and Structural Analysis : Another study by Kao (1956) explored the synthesis of compounds structurally related to chloramphenicol, which include derivatives of this compound. The study aimed to investigate the relationship between biological action and chemical constitution of antibiotics (Kao, 1956).
Ligand-Protein Interactions : Mary et al. (2020) studied several compounds, including N -(3-Chlorophenyl)-2-[6-(2-fluorobenzoyl)-2-benzothiazolinone-3-yl]acetamide, for their vibrational spectra, electronic properties, and ligand-protein interactions. The research also analyzed their potential as photosensitizers in dye-sensitized solar cells, highlighting their light harvesting efficiency and photovoltaic efficiency (Mary et al., 2020).
Polythiophenes and DNA Binding : Carreon et al. (2014) synthesized a water-soluble cationic polythiophene derivative, which included a structure analogous to this compound. This polymer demonstrated potential as a theranostic gene delivery vehicle due to its ability to bind DNA (Carreon et al., 2014).
Antibacterial Agents Synthesis : Desai et al. (2008) synthesized various acetamide analogs, including 2-(4-chlorophenyl)-N-(4-oxo-2-aryl(1,3 thiazolidin-3-yl))acetamides, and evaluated their antibacterial activity. The study also conducted quantitative structure-activity relationship (QSAR) studies to understand the impact of structural and physicochemical parameters on antibacterial efficacy (Desai et al., 2008).
Safety and Hazards
Direcciones Futuras
While specific future directions for “3-Acetamido-3-(3-chlorophenyl)propanoic acid” are not mentioned in the available literature, the compound’s unique structure and properties suggest potential for further scientific research and development . It could be explored in various fields such as pharmaceuticals, specialty chemicals, and more .
Propiedades
IUPAC Name |
3-acetamido-3-(3-chlorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c1-7(14)13-10(6-11(15)16)8-3-2-4-9(12)5-8/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBAVOCOOEULXTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC(=O)O)C1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30661385 | |
| Record name | 3-Acetamido-3-(3-chlorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
886363-77-5 | |
| Record name | 3-Acetamido-3-(3-chlorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![3,5-Dichlorobenzyl 4-(4-((2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)carbamoyl)thiazol-2-yl)piperazine-1-carboxylate](/img/structure/B1461710.png)


![N-[(3-chloro-4-fluorophenyl)methyl]-1-methyl-N-[[(1R,5S)-3-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methyl]imidazole-4-carboxamide](/img/structure/B1461716.png)